A Technical Guide to the Synthesis and Characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid
A Technical Guide to the Synthesis and Characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid
Abstract
This comprehensive technical guide details the synthesis and characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document provides a robust, field-tested protocol for its preparation via N-sulfonylation of piperidine-2-carboxylic acid. Furthermore, it outlines a suite of analytical techniques for comprehensive structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: Significance and Applications
1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid belongs to the class of N-sulfonylated alpha-amino acids. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, recognized for its role in conferring desirable pharmacokinetic properties.[1] The introduction of a sulfonyl group, in this case, a 4-chlorophenylsulfonyl moiety, can significantly modulate the biological activity, physicochemical properties, and metabolic stability of the parent molecule.
The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants.[2] Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for specific interactions with biological targets. The 4-chloro substitution on the phenyl ring can further influence activity through halogen bonding and by altering the electronic properties of the sulfonyl group. While the specific biological activities of the title compound are not extensively documented in publicly available literature, its structural features suggest potential applications in areas such as protease inhibition, receptor modulation, or as a constrained amino acid analogue in peptide synthesis. This guide provides the foundational chemical knowledge necessary for its synthesis and subsequent investigation.
Synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid
The most direct and widely employed method for the synthesis of N-sulfonylated amino acids is the reaction of the free amino acid with a sulfonyl chloride in the presence of a base.[3] This approach, known as the Schotten-Baumann reaction, is a reliable and high-yielding method for the formation of the sulfonamide bond.
Synthetic Scheme
The synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid proceeds via the nucleophilic attack of the secondary amine of piperidine-2-carboxylic acid on the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Causality of Experimental Choices
-
Solvent: A biphasic system of an organic solvent (e.g., diethyl ether, dichloromethane) and water is often employed. The piperidine-2-carboxylic acid and the base are dissolved in the aqueous phase, while the sulfonyl chloride is in the organic phase. This setup facilitates the reaction at the interface and simplifies the workup, as the product will preferentially partition into one of the phases upon acidification.
-
Base: An inorganic base like sodium hydroxide or potassium carbonate is a cost-effective choice. The use of an organic base such as diisopropylethylamine (DIPEA) in a non-aqueous solvent like DMF is also a viable option, particularly if the starting materials are not readily soluble in water.[4]
-
Temperature: The reaction is typically carried out at a low temperature (0-5 °C) initially to control the exothermic nature of the reaction and to minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.
-
pH Adjustment: Careful acidification of the reaction mixture after completion is crucial for the isolation of the carboxylic acid product. The product is generally insoluble in acidic aqueous solutions and will precipitate out.
Detailed Experimental Protocol
Materials:
-
Piperidine-2-carboxylic acid
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-2-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve 4-chlorobenzenesulfonyl chloride (1.1 eq) in diethyl ether.
-
Slowly add the solution of 4-chlorobenzenesulfonyl chloride to the cooled aqueous solution of piperidine-2-carboxylic acid with vigorous stirring over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with a 1 M NaOH solution.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly acidify the combined aqueous layers with concentrated HCl until the pH is approximately 2. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Dry the solid product under vacuum to a constant weight. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid
A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[7][8]
Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[9]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include:
-
Aromatic protons of the 4-chlorophenyl group, likely appearing as two doublets in the range of 7.5-8.0 ppm.[10]
-
The proton at the C2 position of the piperidine ring, which will be a multiplet, likely shifted downfield due to the adjacent electron-withdrawing sulfonyl and carboxyl groups.
-
The protons of the piperidine ring methylene groups (C3, C4, C5, C6), which will appear as complex multiplets in the aliphatic region (typically 1.5-4.0 ppm).[11]
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:
-
Aromatic carbons of the 4-chlorophenyl group.
-
The carbonyl carbon of the carboxylic acid, typically in the range of 170-180 ppm.
-
The C2 carbon of the piperidine ring, shifted downfield.
-
The remaining piperidine ring carbons.
-
Table 1: Predicted NMR Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carboxylic Acid (OH) | >10 (broad s) | - |
| Aromatic CH | 7.5 - 8.0 (m) | 125 - 140 |
| C2-H (Piperidine) | 4.0 - 4.5 (m) | 55 - 65 |
| Piperidine CH₂ | 1.5 - 4.0 (m) | 20 - 50 |
| Carbonyl C=O | - | 170 - 180 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[12][13]
-
Expected Molecular Ion: The calculated molecular weight for C₁₂H₁₄ClNO₄S is 303.77 g/mol . In positive ion mode, the expected peak would be [M+H]⁺ at m/z 304.78. In negative ion mode, the expected peak would be [M-H]⁻ at m/z 302.76.
-
Fragmentation Pattern: Fragmentation of sulfonamides often involves the loss of SO₂ (64 Da).[14][15] Other characteristic fragments may arise from the cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[16][17]
Table 2: Key IR Absorptions
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid O-H | 2500-3300 (broad) |
| Carboxylic Acid C=O | 1700-1725 |
| Sulfonamide S=O | 1330-1370 (asymmetric) & 1140-1180 (symmetric) |
| C-N Stretch | 1000-1250 |
| Aromatic C-H | 3000-3100 |
| C-Cl Stretch | 600-800 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound.[18]
-
Methodology: A reversed-phase HPLC method using a C18 column is generally suitable for the analysis of carboxylic acids.[19] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection is appropriate due to the presence of the aromatic chromophore. The lack of a strong chromophore in some carboxylic acids can be overcome by derivatization, though it is not strictly necessary for this compound.[20]
-
Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak.
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently prepare and validate this compound. The analytical data presented serve as a benchmark for successful synthesis and characterization. This foundational work enables further exploration of the biological activities and potential applications of this and related N-sulfonylated piperidine derivatives in the field of drug discovery and development.
References
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
HPLC Analysis of Carboxylic Acids. Chromtech. Available at: [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HPLC Columns. Available at: [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
-
High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. ResearchGate. Available at: [Link]
-
Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Available at: [Link]
-
MoS2-Assisted LDI Mass Spectrometry for the Detection of Small Molecules and Quantitative Analysis of Sulfonamides in Serum. ACS Publications. Available at: [Link]
-
Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Publishing. Available at: [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]
-
A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. PubMed. Available at: [Link]
-
Survey of Material Science and Characterization Techniques for Small Molecules – Part I. That's Interesting. Available at: [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. Available at: [Link]
-
Infrared spectra of aqueous piperidine as CO 2 is absorbed to a loading... ResearchGate. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]
-
Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Springer. Available at: [Link]
-
Synthetic Preparation of N-Methyl-α-amino Acids. ACS Publications. Available at: [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. Available at: [Link]
-
Synthesis of N-Alkyl Amino Acids. ScienceDirect. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
Piperidine. NIST WebBook. Available at: [Link]
-
Synthesis of Alpha-Amino Acids. Sketchy. Available at: [Link]
-
Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. Available at: [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]
-
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. University of Nebraska - Lincoln. Available at: [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link]
-
Synthesis of 4-chlorobenzenesulfonyl chloride. PrepChem.com. Available at: [Link]
-
Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ACS Publications. Available at: [Link]
- GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.
-
1-(4-CHLORO-BENZENESULFONYL)-PIPERIDINE-2-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]
-
(PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. Available at: [Link]
- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents.
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. rsc.org [rsc.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 18. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromtech.com.au [chromtech.com.au]
- 20. pdf.benchchem.com [pdf.benchchem.com]

